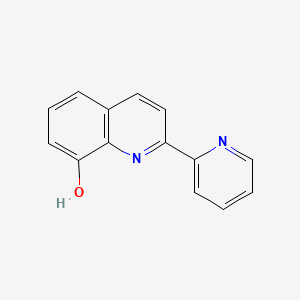

2-(Pyridin-2-yl)quinolin-8-ol

Beschreibung

Classical Synthetic Routes to the Core 2-(Pyridin-2-yl)quinolin-8-ol Ligand

The Skraup-Doebner-von Miller reaction is a cornerstone in quinoline (B57606) synthesis. wikipedia.orgiipseries.org This method traditionally involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.org In a modified approach to synthesize the title compound, a suitable aniline derivative is condensed with an α,β-unsaturated aldehyde or ketone derived from a pyridine (B92270) precursor. nih.gov The reaction is typically catalyzed by strong acids like sulfuric acid and often employs an oxidizing agent. iipseries.orgnih.gov

A key variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. nih.gov The reaction of an arylamine with two equivalents of an aliphatic aldehyde in an acidic medium is a common approach. thieme-connect.de While effective, these methods can sometimes be hindered by harsh reaction conditions and the potential for polymerization of the carbonyl substrate, leading to lower yields. nih.gov

Table 1: Key Features of Modified Skraup-Doebner-von Miller Synthesis

| Feature | Description |

| Reactants | Aniline derivative, α,β-unsaturated carbonyl compound (from pyridine precursor) |

| Catalysts | Strong acids (e.g., H₂SO₄, HCl) wikipedia.orgthieme-connect.de |

| Conditions | Typically heated, often with an oxidizing agent iipseries.orgnih.gov |

| Products | Substituted quinolines |

| Challenges | Harsh conditions, potential for side reactions and low yields nih.gov |

The Friedländer synthesis provides another versatile route to quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org This condensation can be catalyzed by either acids or bases. wikipedia.orgresearchgate.net To obtain this compound, a 2-aminoaryl ketone or aldehyde bearing an 8-hydroxy group would be reacted with a pyridine-containing ketone.

The reaction mechanism involves an initial condensation to form an intermediate which then undergoes cyclodehydration to yield the quinoline ring system. organic-chemistry.orgresearchgate.net This method is valued for its modularity, allowing for the synthesis of a wide array of substituted quinolines. researchgate.net

Table 2: Components of the Friedländer Synthesis Adaptation

| Component | Example |

| Amino Component | 2-Amino-3-hydroxybenzaldehyde |

| Carbonyl Component | 2-Acetylpyridine |

| Catalyst | Acid (e.g., p-toluenesulfonic acid) or Base (e.g., NaOH) wikipedia.orgresearchgate.net |

| Solvent | Ethanol, Water researchgate.net |

Modern synthetic organic chemistry has embraced palladium-catalyzed cross-coupling reactions for their efficiency and functional group tolerance in forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example used in the synthesis of biaryl compounds, which can be adapted for constructing the 2-(Pyridin-2-yl)quinoline (B8816189) scaffold. nih.gov

This approach would typically involve the coupling of a 2-haloquinoline derivative (e.g., 2-chloro or 2-bromoquinolin-8-ol) with a pyridylboronic acid or ester. The reaction is catalyzed by a palladium complex in the presence of a suitable base. This method offers a direct and often high-yielding route to the target molecule. nih.gov Other palladium-catalyzed reactions, such as those involving carbonylative annulation, have also been employed in the synthesis of quinoline derivatives. mdpi.comrsc.orgresearchgate.net

Table 3: Typical Conditions for Palladium-Catalyzed Synthesis

| Parameter | Details |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ mdpi.com |

| Ligand | PPh₃ |

| Base | K₃PO₄, NaOAc nih.govmdpi.com |

| Reactants | Haloquinoline and Pyridylboronic acid/ester |

| Solvent | DMF, Toluene |

Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is synthesized, it can be further modified to introduce various functional groups, thereby tuning its chemical and physical properties.

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS). orientjchem.org The electron-donating hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring direct incoming electrophiles to specific positions. The presence of the electron-rich phenol (B47542) ring generally directs substitution to the C5 and C7 positions. mdpi.com

Theoretical studies using density functional theory (DFT) have been employed to predict the most likely sites for electrophilic attack on 8-hydroxyquinoline (B1678124). uotechnology.edu.iq Common EAS reactions include nitration, halogenation, and formylation. For instance, formylation of 8-hydroxyquinoline derivatives can lead to the introduction of aldehyde groups at the 5 and/or 7 positions. mdpi.com

The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack but is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. gcwgandhinagar.com However, direct nucleophilic substitution on an unsubstituted pyridine ring is challenging. Often, the pyridine ring must first be activated, for example, by N-oxidation or by the presence of a good leaving group.

Quinoline itself readily undergoes nucleophilic substitution at the 2-position. orientjchem.org If this position is already substituted, as in the title compound, reactions on the pyridyl moiety become more relevant for further derivatization. Reactions can involve the displacement of a leaving group on the pyridine ring by a nucleophile. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52793-98-3 |

|---|---|

Molekularformel |

C14H10N2O |

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

2-pyridin-2-ylquinolin-8-ol |

InChI |

InChI=1S/C14H10N2O/c17-13-6-3-4-10-7-8-12(16-14(10)13)11-5-1-2-9-15-11/h1-9,17H |

InChI-Schlüssel |

RBISHXVAFGELTL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3O)C=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Pyridin 2 Yl Quinolin 8 Ol and Its Structural Analogs

Functionalization and Derivatization Strategies for 2-(Pyridin-2-yl)quinolin-8-ol

Site-Specific Modification at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 8-position of the quinoline (B57606) ring is a key functional handle for modifying the properties of this compound and related 8-hydroxyquinoline (B1678124) (8-HQ) scaffolds. Etherification and esterification are common strategies to alter the molecule's electronic, steric, and photophysical characteristics. A primary motivation for these modifications is to block the excited-state intramolecular proton transfer (ESIPT) that occurs between the phenolic hydroxyl group and the quinoline nitrogen. researchgate.net This ESIPT pathway is responsible for the weak fluorescence of 8-hydroxyquinoline itself; by blocking this transfer through derivatization of the hydroxyl group, the fluorescence can be significantly enhanced. researchgate.net

Esterification: The formation of esters at the 8-hydroxyl position is a well-established method for functionalization. Standard acylation procedures using acid chlorides or anhydrides in the presence of a base can be employed. For instance, the acetate (B1210297) ester of 8-hydroxyquinoline can be synthesized, which may subsequently undergo a Fries rearrangement to yield acetyl derivatives. scispace.com More advanced methods involve transition-metal-catalyzed reactions. For example, esters derived from quinolin-8-ol have been used in oxidative addition reactions with Rhodium(I) complexes, demonstrating the utility of these derivatives in organometallic chemistry. umn.edu

Etherification: The synthesis of ethers provides another route to permanently block the acidic proton of the hydroxyl group. This can be achieved through Williamson ether synthesis, reacting the deprotonated 8-hydroxyquinoline with an appropriate alkyl halide. Palladium-catalyzed ortho-etherification using air as an oxidant represents a more modern approach. beilstein-journals.org The Mitsunobu reaction is another powerful tool for forming C-O bonds, allowing for the conversion of the hydroxyl group to an ether under mild conditions. acs.org

These modifications are summarized in the table below, highlighting the reaction type and its primary purpose.

| Modification Type | Reagents/Conditions | Purpose/Application | Reference |

| Esterification | Acyl chlorides, Anhydrides | Block ESIPT, Enhance fluorescence | researchgate.net |

| Etherification | Alkyl halides (Williamson synthesis) | Permanently block acidic proton, Modify solubility | beilstein-journals.org |

| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | Mild C-O bond formation for ethers/esters | acs.org |

| Fries Rearrangement | AlCl₃ (on acetate ester) | Synthesis of C-acylated derivatives | scispace.com |

Incorporation of Linkers for Supramolecular Assembly and Conjugation

Attaching linkers to the this compound core is a critical strategy for constructing complex supramolecular architectures and for conjugating the molecule to other chemical entities. ekb.eg These linkers can be appended at various positions on the quinoline or pyridine (B92270) rings, transforming the simple ligand into a sophisticated building block for metal-organic frameworks, molecular cages, and sensors. researchgate.netuef.fi

The design of these linkers is crucial as they play a pivotal role in modulating the final properties of the assembly, including affinity, selectivity, and functional behavior. nih.gov For instance, flexible alkyl chains have been widely used, but more recent work has focused on incorporating rigid or chiral cyclic moieties to impart specific geometries and recognition properties. nih.gov The synthesis of these linked derivatives often involves standard cross-coupling reactions, such as the Suzuki-Miyaura reaction, to attach aryl-containing linkers, or amide coupling reactions to introduce carboxamide linkers. ekb.egresearchgate.net One example is the synthesis of 2,6-di(quinolin-8-yl)pyridines via a palladium-catalyzed Suzuki coupling, creating ligands for luminescent ruthenium complexes. researchgate.net Another approach involves the self-assembly of banana-shaped, bis-monodentate pyridyl ligands with palladium(II) ions to form molecular cages capable of encapsulating guest molecules like fullerenes. acs.org

The table below provides examples of linker incorporation strategies and their applications.

| Linker Type | Synthetic Strategy | Application | Reference |

| Pyridine-containing oxymethylene linkers | Multi-step organic synthesis | Formation of charge-transfer sandwich complexes | pageplace.de |

| Carboxamide linkers | Amide coupling (e.g., EDC mediated) | Conjugation to other heterocycles for anticancer agents | ekb.eg |

| Chiral cyclic aliphatic linkers | Multi-step organic synthesis | Development of selective G-protein coupled receptor (GPCR) agonists | nih.gov |

| Aryl linkers | Suzuki-Miyaura cross-coupling | Synthesis of ligands for luminescent Ru(II) complexes | researchgate.net |

| Bidentate pyridyl/quinoline units | Multi-step organic synthesis | Self-assembly of molecular bowls and cages with Pd(II) | acs.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound framework opens avenues for applications in asymmetric catalysis and stereospecific molecular recognition. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral derivative, which can be achieved through asymmetric induction during the synthesis or by separating a racemic mixture.

Asymmetric Induction in Ligand Synthesis

Asymmetric induction involves the use of a chiral reagent, catalyst, or auxiliary to control the stereochemical outcome of a reaction, creating a new chiral center with a preferred handedness. archive.orgiranchembook.ir For derivatives of this compound, this can be particularly relevant when introducing substituents on the pyridine or quinoline rings or on a linker connecting them.

A powerful method for creating chiral amine functionalities is the transition metal-catalyzed asymmetric hydrogenation of imines. acs.org For example, ruthenium complexes have been successfully used for the asymmetric hydrogenation of 2-(pyridin-2-yl)quinoline (B8816189) derivatives to produce chiral aminophosphine (B1255530) ligands. acs.org Another sophisticated approach is the cobalt-catalyzed [2+2+2] cycloaddition reaction, which has been employed for the asymmetric synthesis of axially chiral 1-aryl-5,6,7,8-tetrahydroquinolines. acs.org The choice of catalyst and the structural parameters of the substrate are critical for achieving high enantioselectivity. acs.org

| Asymmetric Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ru-complexes | Chiral pyridine-aminophosphine ligands | Not specified | acs.org |

| Asymmetric Hydrogenation | Iridium/chiral ferrocenylphosphine-phosphoramidite ligand | Optically active α-aryl glycines | Up to 96% | acs.org |

| [2+2+2] Cycloaddition | Cobalt(I)/chiral ligand | Axially chiral 1-aryl-5,6,7,8-tetrahydroquinolines | Up to 90% | acs.org |

Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not feasible or provides low enantioselectivity, resolution techniques are employed to separate a racemic mixture (a 1:1 mixture of enantiomers). researchgate.net

Classical Resolution via Diastereomers: A common method involves reacting the racemic mixture with a single, pure enantiomer of a "resolving agent". libretexts.org For instance, a racemic chiral acid can be reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine) to form a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Afterward, the pure enantiomers of the acid can be recovered by removing the chiral base. libretexts.org Similarly, a racemic base can be resolved using a chiral acid like (+)-tartaric acid. libretexts.org Racemic alcohols can be resolved by converting them into diastereomeric esters using a chiral acid. libretexts.org

Enzymatic Resolution: This technique utilizes the stereospecificity of enzymes. For example, lipase-catalyzed asymmetric acetylation has been used to resolve racemic 1-(2-pyridyl)ethanols. acs.org The enzyme selectively acetylates one enantiomer, leaving the other as the unreacted alcohol, allowing for their separation. acs.org

Chromatographic Separation: Modern chromatographic techniques are highly effective for enantiomeric separation. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. mdpi.com Polysaccharide-based CSPs have proven effective for separating the enantiomers of various compounds. mdpi.com Capillary electrophoresis (CE) is another powerful technique, where chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation based on differential binding with the enantiomers. nih.govmdpi.com

| Resolution Technique | Principle | Example Application | Reference |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities using a chiral resolving agent. | Resolution of racemic acids with chiral bases (e.g., brucine). | libretexts.org |

| Enzymatic Resolution | Enzyme-catalyzed reaction that proceeds selectively on one enantiomer. | Lipase-catalyzed acetylation of racemic 1-(2-pyridyl)ethanols. | acs.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of ketamine derivatives on polysaccharide-based columns. | mdpi.com |

| Chiral Capillary Electrophoresis (CE) | Differential mobility in the presence of a chiral selector (e.g., cyclodextrin). | Separation of 2-arylpropionic acids using cyclodextrin (B1172386) additives. | nih.gov |

Coordination Chemistry of 2 Pyridin 2 Yl Quinolin 8 Ol Metal Complexes

Ligand Coordination Modes and Chelation Behavior

The structural arrangement of 2-(Pyridin-2-yl)quinolin-8-ol, featuring a pyridine (B92270) nitrogen, a quinoline (B57606) nitrogen, and a hydroxyl group at the 8-position of the quinoline ring, predisposes it to act as a versatile chelating agent. Its interaction with metal ions is governed by factors such as its binding geometry, the pH of the medium, and the surrounding solvent environment.

Bidentate vs. Tridentate Binding Geometries

The this compound ligand possesses three potential donor atoms: the nitrogen of the pyridine ring (Npy), the nitrogen of the quinoline ring (Nq), and the oxygen of the deprotonated hydroxyl group (O-). This structure allows for two primary coordination modes:

Tridentate (N,N,O) Coordination: The most anticipated binding mode involves the simultaneous coordination of all three donor atoms to a single metal center. Upon deprotonation of the 8-hydroxyl group, the ligand can act as a monoanionic, tridentate chelating agent. This coordination would result in the formation of two stable, five-membered chelate rings, a common and highly favored arrangement in coordination chemistry. This N,N,O donor set creates a meridional (mer) geometry when coordinating to an octahedral metal center. The structural rigidity of the fused ring system enhances the pre-organization of the donor atoms for binding, a factor that typically leads to high complex stability.

Bidentate (N,N) Coordination: Under conditions where the hydroxyl group remains protonated, such as in strongly acidic solutions, the ligand may coordinate in a bidentate fashion. In this mode, only the two nitrogen atoms (Npy and Nq) would bind to the metal ion, functioning similarly to a substituted 2,2'-bipyridine. This would result in the formation of a single five-membered chelate ring. However, this coordination mode is generally considered less favorable than the tridentate mode, as the potential for forming a second chelate ring with the strongly coordinating phenolate (B1203915) oxygen is a significant driving force for complexation.

Studies on related ligands, such as derivatives of 2-((pyridin-2-yl)hydrazonomethyl)quinolin-8-ol, have shown them to coordinate to metal centers like platinum(II) in a tridentate N,N,O fashion, supporting the prediction that this is the predominant binding mode for this compound as well. rsc.orgrsc.org

Protonation Equilibria and Chelation Thermodynamics

The chelation process is highly dependent on the pH of the solution, which dictates the protonation state of the ligand. The this compound ligand has two key protonation equilibria: the protonation of the quinoline nitrogen and the deprotonation of the 8-hydroxyl group.

While specific experimental pKa values for this compound are not readily found in the literature, data from analogous compounds can provide valuable estimates. For the closely related isomer 8-(2-pyridyl)quinoline (8PQ) , which lacks the hydroxyl group, two protonation constants have been reported with pK1 and pK2 values of 5.45 and 1.83, respectively. uncw.edu For 8-hydroxyquinoline-2-carboxylic acid , the protonation of the quinolinic nitrogen and the phenolate group are key steps. unict.itresearchgate.net Based on these analogs, the 8-hydroxyl group of this compound is expected to have a pKa in the range of 9-10, typical for phenolic protons on a quinoline ring, while the quinoline nitrogen would have a pKa around 4-5.

The thermodynamics of chelation describe the stability of the resulting metal complexes. Stability constants (log K) quantify the strength of the metal-ligand interaction. Although direct thermodynamic data for this compound complexes are unavailable, the formation constants for its isomer, 8-(2-pyridyl)quinoline (8PQ), with several first-row transition metals have been determined. This data provides a useful benchmark for predicting the behavior of the target ligand. The stability of these complexes generally follows the Irving-Williams series (Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+), which is based on the decrease in ionic radii and the increase in ligand field stabilization energy across the series.

| Metal Ion | log K₁ |

|---|---|

| Ni(II) | 3.3 |

| Cu(II) | 4.37 |

| Zn(II) | 3.48 |

| Cd(II) | 2.19 |

It is anticipated that this compound would form significantly more stable complexes than 8PQ due to the additional chelate ring formed by the 8-hydroxyquinolinate moiety, a phenomenon known as the chelate effect. Thermodynamic studies on a related ligand, 5-(p-aminophenylazo)-8-hydroxyquinoline, showed that complex formation is spontaneous and entropically favorable. nih.gov

Solvent Effects on Coordination Sphere Stability and Ligand Exchange

The choice of solvent plays a critical role in the synthesis and stability of coordination complexes. Solvents can influence the solubility of reactants, the kinetics of complex formation, and even the final structure of the product. rsc.org In the context of this compound, coordinating solvents such as water, methanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) can directly interact with the metal ion.

This interaction leads to a competition between the solvent molecules and the this compound ligand for sites in the metal's primary coordination sphere. mdpi.com In a typical synthesis, the metal ion is initially solvated. The formation of the desired complex proceeds via a stepwise substitution of the coordinated solvent molecules by the donor atoms of the ligand. The stability of the final complex is thus influenced by the strength of the metal-solvent bonds relative to the metal-ligand bonds.

Furthermore, the solvent can dictate the dimensionality of the resulting structure. For instance, in a weakly coordinating solvent, the ligand may fully encapsulate the metal ion to form discrete mononuclear complexes (e.g., [M(L)2]). In contrast, the use of strongly coordinating solvents might lead to the formation of complexes where the solvent molecule remains in the coordination sphere (e.g., [M(L)(solvent)n]X), or it could promote the formation of polynuclear or polymeric structures by preventing the ligand from fully occupying all available coordination sites. rsc.orgmdpi.com

Transition Metal Complexes of this compound

The d-orbitals of transition metals allow for the formation of a vast array of complexes with diverse geometries, colors, and magnetic properties. The interaction of this compound with these metals is expected to yield stable, colored complexes due to the ligand's strong-field nature and potential for charge-transfer transitions.

First-Row Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn)

The first-row transition metals (from iron to zinc) are of particular interest due to their biological relevance and unique electronic properties. With this compound acting as a tridentate, monoanionic ligand (L-), these metals are expected to form stable, neutral complexes with a 2:1 ligand-to-metal ratio, [M(L)2], or charged complexes of the type [M(L)Xn] where X is an additional co-ligand (e.g., Cl-, H2O).

In a hypothetical [M(L)2] complex, the two tridentate ligands would occupy all six sites of an octahedral coordination sphere. The resulting geometry would likely be distorted from a perfect octahedron due to the steric constraints of the planar ligand systems. For metal ions prone to Jahn-Teller distortion, such as Cu(II) (d9) and high-spin Cr(II) (d4), further elongation or compression along one axis of the coordination sphere would be expected. Complexes of diamagnetic ions like Zn(II) (d10) would also adopt a distorted octahedral geometry.

Spin Crossover Phenomena in Iron and Cobalt Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.com This behavior is most common in d4–d7 metal ions in an octahedral ligand field, with Fe(II) (d6) and Co(II) (d7) being prime examples.

The key requirement for SCO is that the energy difference between the LS and HS states (ΔEHL) must be comparable to the thermal energy (kBT). This occurs when the ligand field splitting energy (Δo) is close in magnitude to the mean spin-pairing energy (P).

Iron(II) Complexes: For Fe(II) in an octahedral field, the HS state (5T2g) has the electronic configuration t2g4eg2, while the LS state (1A1g) is t2g6eg0. The transition involves two electrons and results in a dramatic change in magnetic properties (paramagnetic to diamagnetic) and a noticeable change in metal-ligand bond lengths.

Cobalt(II) Complexes: For Co(II), the HS state (4T1g) has the configuration t2g5eg2, and the LS state (2Eg) is t2g6eg1. This transition involves only one electron and is a switch between two paramagnetic states, which can be more subtle to detect. mdpi.com

The ligand this compound, with its tridentate N,N,O donor set, is composed of pyridine, quinoline, and phenolate groups. This combination is expected to create a ligand field of intermediate strength. Nitrogen-donating heterocyclic ligands are known to produce ligand fields that are often near the spin-pairing energy for Fe(II) and Co(II). Therefore, it is plausible that complexes such as [Fe(L)2] and [Co(L)2] could exhibit temperature- or light-induced spin crossover. rsc.orgnih.gov However, without direct experimental evidence from magnetic susceptibility measurements or variable-temperature spectroscopy for complexes of this compound, the existence of SCO in these specific systems remains a compelling hypothesis requiring future investigation.

Compound Name Index

| Abbreviation/Trivial Name | Systematic Name |

|---|---|

| 8PQ | 8-(Pyridin-2-yl)quinoline |

| 8-HQ | 8-Hydroxyquinoline (B1678124) (Quinolin-8-ol) |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

Second and Third-Row Transition Metal Complexes (e.g., Ru, Os, Rh, Ir, Pt, Au)

The larger ionic radii, higher ligand field stabilization energies, and different redox potentials of the second and third-row transition metals, when coordinated to this compound, give rise to complexes with distinct photophysical and reactive properties.

Iridium Complexes: Iridium(III) complexes are renowned for their strong phosphorescence, making them highly valuable in applications such as organic light-emitting diodes (OLEDs). The luminescence in these complexes typically arises from a triplet metal-to-ligand charge transfer (3MLCT) excited state. The emission color and efficiency can be finely tuned by modifying the ligands. While specific data for iridium complexes with this compound is scarce, the photophysical properties of complexes with related pyridine and quinoline-based ligands are well-documented. researchgate.netanalis.com.mynih.gov For instance, iridium(III) complexes with 2-phenylpyridine (B120327) (ppy) and a pyridine-2-carboxylate ancillary ligand exhibit distorted octahedral geometry and display luminescence. researchgate.net The emission properties are sensitive to the substituents on the ligands. mdpi.com The this compound ligand is expected to act as a tridentate ligand, and its complexes with iridium would likely exhibit strong luminescence, with the emission wavelength influenced by the interplay of the pyridine and quinoline moieties.

Platinum Complexes: Platinum(II) complexes, particularly those with cyclometalating ligands, are also known for their phosphorescent properties. researchgate.net The emission in these square planar complexes often originates from a 3MLCT or a ligand-centered (3LC) triplet state. The photophysical properties of platinum(II) complexes with 8-quinolinolate ligands have been investigated, and their emission can be tuned by introducing electron-withdrawing or electron-donating groups on the quinolinolate ring. rsc.orgresearchgate.net The coordination of this compound to a platinum(II) center would likely result in luminescent complexes, with the potential for applications in sensing and imaging.

| Metal | Complex Type | Typical Emission Origin |

| Iridium(III) | [Ir(C^N)2(N^N)]+ | 3MLCT |

| Platinum(II) | [Pt(N^C)(N^O)] | 3MLCT / 3LC |

Ruthenium(II) and Osmium(II) polypyridyl complexes are classic examples of systems where ligand-promoted electron transfer processes are studied extensively. Upon photoexcitation, these complexes can undergo a metal-to-ligand charge transfer (MLCT) transition, creating a charge-separated state. This property is central to their use in solar energy conversion and photocatalysis.

Ruthenium Complexes: While specific studies on ruthenium complexes with this compound are not widely reported, the behavior of complexes with related ligands such as 2,6-di(quinolin-8-yl)pyridine provides valuable insights. researchgate.net These complexes exhibit Ru(II)/Ru(III) oxidation couples and their low-energy absorption bands are assigned to MLCT transitions. researchgate.net The pyridyl and quinolinyl moieties in this compound can act as the acceptor orbitals in an MLCT transition, and the efficiency of this process would be influenced by the electronic coupling between the ligand and the ruthenium center. The rate of intramolecular electron transfer in dinuclear ruthenium complexes has been shown to be dependent on the nature of the bridging ligand. nih.gov

Osmium Complexes: Osmium(II) complexes generally have lower energy MLCT states compared to their ruthenium analogues. This can lead to longer excited-state lifetimes and different photochemical reactivity. The charge-transfer luminescence from osmium(II) terpyridine-phosphine complexes has been observed in fluid solution at room temperature. rsc.org The tridentate nature of this compound would likely lead to stable osmium(II) complexes. The electron transfer properties of such complexes would be of interest for applications in areas such as electrocatalysis and sensing. nih.gov The charge-transfer bands in the spectra of osmium halide complexes with tertiary phosphines have been rationalized using the concept of optical electronegativity. rsc.org

Palladium Complexes: Palladium(II) complexes often adopt a square planar geometry. The reactivity of these complexes is central to their widespread use in catalysis, particularly in cross-coupling reactions. The synthesis and reactivity of palladium(II) complexes with various pyridine and proline-based ligands have been explored. uomustansiriyah.edu.iqmdpi.com The this compound ligand would form stable chelates with palladium(II). The reactivity of such complexes would be influenced by the lability of any additional ligands and the steric and electronic properties of the tridentate ligand. The synthesis of palladium complexes with related quinoline-based ligands has been reported, and their catalytic properties have been investigated. lu.se

Platinum Complexes: Platinum(II) complexes are generally more inert than their palladium(II) counterparts. Their stability is a key factor in their application as anti-cancer drugs, with cisplatin (B142131) being a prime example. The synthesis and characterization of platinum(II) complexes with 8-hydroxyquinoline derivatives have been reported, and their stability is a subject of interest. nih.gov The factors affecting the stability of platinum(II) complexes with various nitrogen-donor ligands have been studied both experimentally and computationally. nih.gov A platinum(II) complex with this compound is expected to be thermodynamically stable due to the chelate effect of the tridentate ligand.

| Metal | Typical Geometry | Key Area of Interest |

| Palladium(II) | Square Planar | Catalysis |

| Platinum(II) | Square Planar | Therapeutic Agents, Stability |

Lanthanide and Actinide Complexes of this compound

The coordination chemistry of this compound with f-block elements is less explored compared to d-block metals. However, the hard N,O-donor sites of the ligand make it suitable for coordinating to the hard lanthanide and actinide ions.

Lanthanide Complexes: Lanthanide ions are characterized by their large ionic radii and high coordination numbers. They typically form complexes with strong luminescence, particularly in the near-infrared region for ions like Nd(III) and Yb(III). The 8-hydroxyquinolinate ligand and its derivatives are effective sensitizers for lanthanide emission through the "antenna effect," where the ligand absorbs light and transfers the energy to the metal center. acs.org Complexes of lanthanides with tripodal 8-hydroxyquinolinate ligands have been shown to be highly stable. acs.org The coordination of this compound to lanthanide ions is expected to yield luminescent complexes with potential applications in bio-imaging and materials science. The coordination environment around the lanthanide ion in such complexes is likely to be of high coordination number, with the ligand arranged to minimize steric hindrance. researchgate.net

Actinide Complexes: There is a significant lack of reported studies on the coordination of this compound with actinide elements. The coordination chemistry of actinides is more complex than that of lanthanides due to the involvement of 5f orbitals in bonding and a wider range of accessible oxidation states. The design of ligands for the selective complexation of actinides is an area of active research, particularly in the context of nuclear waste separation and environmental remediation. The N,O-donor set of this compound could potentially form stable complexes with actinide ions such as UO22+, Th(IV), and Am(III). Further research is needed to explore the synthesis, structure, and properties of such complexes.

Ligand-Sensitized Luminescence in Lanthanide Systems

Complexes of this compound and its derivatives with lanthanide ions (Ln³⁺) are extensively studied for their luminescent properties. These systems operate on the principle of ligand-sensitized luminescence, often referred to as the "antenna effect". osti.gov In this process, the organic ligand, acting as an antenna, absorbs incident light (typically UV) and is excited from its ground state (S₀) to a singlet excited state (S₁). Through intersystem crossing (ISC), the energy is transferred to a longer-lived triplet state (T₁). This triplet state's energy is then transferred non-radiatively to a resonant energy level of the coordinated lanthanide ion, which subsequently de-excites by emitting light at its characteristic, sharp, and long-lived emission wavelengths. osti.govnih.gov

The efficiency of this process is highly dependent on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. For efficient sensitization, the ligand's T₁ state must be appropriately positioned above the accepting level of the Ln³⁺ ion to facilitate energy transfer while being low enough to prevent back-energy transfer. rsc.org 8-hydroxyquinoline derivatives are effective antennas for sensitizing both visible (e.g., Eu³⁺, Tb³⁺) and near-infrared (NIR) (e.g., Nd³⁺, Yb³⁺, Er³⁺) emitting lanthanides. nih.govresearchgate.net

Table 1: The Antenna Effect Mechanism

Magnetic Anisotropy in Single-Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that exhibit slow magnetic relaxation and can be magnetized below a certain blocking temperature, behaving like tiny magnets. nih.gov This property arises from a combination of a high-spin ground state (S) and significant magnetic anisotropy, specifically an easy-axis type (negative zero-field splitting parameter, D). nih.govnih.gov Lanthanide ions, particularly Dy(III) and Ho(III), are excellent candidates for constructing SMMs due to their large, unquenched orbital angular momentum, which leads to strong magnetic anisotropy. rsc.orgmdpi.com

The ligand field created by this compound plays a crucial role in determining the magnetic anisotropy of the resulting lanthanide complex. The geometry and symmetry of the coordination environment directly influence the splitting of the ground-state manifold of the lanthanide ion. By modulating the ligand structure, it is possible to create a specific crystal field that enhances the axial anisotropy required for SMM behavior. nih.govmdpi.com For instance, creating a compressed octahedral or pentagonal-bipyramidal geometry around a Dy(III) ion can lead to significant easy-axis anisotropy. rsc.orgmdpi.com

Experimental techniques such as AC magnetic susceptibility measurements are used to probe the slow magnetic relaxation dynamics, while polarized neutron diffraction can experimentally determine the orientation and nature of the magnetic anisotropy. nih.govrsc.org Theoretical ab initio calculations are also vital for correlating the electronic structure with the observed magnetic properties and predicting the direction of the magnetic easy axis. nih.govmdpi.com While this compound is a promising ligand for this purpose, the design of high-performance SMMs requires careful control over the coordination geometry to suppress quantum tunneling of magnetization (QTM), which can short-circuit the relaxation barrier. mdpi.com

Coordination with f-Block Elements for Radiochemical Separations

The separation of trivalent actinides (An³⁺) from trivalent lanthanides (Ln³⁺) is a significant challenge in the reprocessing of used nuclear fuel, due to their similar ionic radii and chemical properties. oecd-nea.orgresearchgate.net Developing ligands that can selectively bind to minor actinides like americium (Am³⁺) and curium (Cm³⁺) over the more abundant lanthanides is crucial for partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. oecd-nea.orgresearchgate.net

Ligands containing soft N-donor atoms in addition to hard O-donors, such as this compound, are of great interest for this application. The slightly greater covalent character in the bonding of actinides with soft-donor ligands compared to lanthanides is believed to be the basis for this selectivity. nso-journal.orgnso-journal.org Various pyridine-based ligands, such as bis(triazinyl)pyridines (BTPs), have demonstrated high selectivity for Am(III) over Eu(III), a common lanthanide analogue. oecd-nea.orgresearchgate.net

The coordination environment provided by ligands like this compound can be fine-tuned to enhance this separation. Hydrophilic versions of these ligands are particularly sought after for use in aqueous separation processes. nso-journal.orgnso-journal.org Studies with related ligands have shown that introducing pyridine groups can enhance the preference for trivalent actinides. nso-journal.org The selectivity is often pH-dependent, reflecting the protonation state of the ligand and its coordination mode. nso-journal.org

Main Group Metal and Organometallic Complexes

Aluminum and Gallium Complexes for Optoelectronic Applications

Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a benchmark material used in Organic Light-Emitting Diodes (OLEDs) as an electron-transporting and emissive layer. ijcce.ac.irresearchgate.net Complexes of aluminum(III) and gallium(III) with derivatives of 8-hydroxyquinoline, including this compound, are investigated as potential alternatives with improved properties. The introduction of the pyridyl-quinoline framework can modify the electronic structure, solubility, and film-forming capabilities of the resulting complexes. ijcce.ac.irresearchgate.net

These complexes typically exhibit strong green luminescence with high fluorescence quantum yields in both solution and thin films. researchgate.net The choice of substituents on the quinoline ring can tune the emission wavelength and photophysical properties. The goal is often to create materials with better charge carrier balance and processability compared to Alq₃. researchgate.net Zinc(II) complexes with similar quinoline-based ligands are also being explored, as they sometimes show superior electron transport capabilities compared to their aluminum counterparts. ijcce.ac.ir The synthesis of these complexes generally involves the reaction of a substituted 8-hydroxyquinoline ligand with an appropriate metal salt. researchgate.net

Table 2: Metal Ions in Quinolinol-Based Optoelectronic Complexes

Boron Complexes and Lewis Acidity Modulation

The N,O-bidentate chelating site within the 2-(pyridin-2-yl) moiety of the ligand is suitable for coordination with boron compounds, such as boron trifluoride (BF₃) or diphenylborane fragments (BPh₂), to form highly fluorescent organoboron complexes. researchgate.neturfu.ru These N,O-bidentate boron complexes often possess unique photophysical properties, including large Stokes shifts and high quantum yields, making them promising as fluorescent dyes. researchgate.net

The reaction of this compound with a boron source like boron trifluoride etherate results in the formation of a stable BF₂ complex. researchgate.netmdpi.com The coordination to the Lewis acidic boron center significantly alters the electronic structure of the ligand. This can lead to enhanced fluorescence and changes in absorption and emission spectra. The Lewis acidity of the boron center itself can be modulated by the substituents on the boron atom (e.g., F vs. Ph) and the electronic nature of the coordinating ligand. nih.gov This modulation of Lewis acidity is a key aspect in the design of "frustrated Lewis pairs" and in catalytic applications. nih.govnih.gov The resulting boron complexes are often characterized by multinuclear NMR spectroscopy (¹¹B, ¹⁹F) to confirm the coordination environment around the boron atom. mdpi.com

Supramolecular Assembly and Self-Organization of this compound Complexes

The molecular structure of this compound and its metal complexes provides multiple sites for non-covalent interactions, which can drive their self-assembly into ordered supramolecular architectures. The planar aromatic rings of the quinoline and pyridine moieties are prone to π-π stacking interactions, while the hydroxyl group and nitrogen atoms can act as hydrogen bond donors and acceptors. nih.govnih.govresearchgate.net

Metal-Directed Self-Assembly Architectures (e.g., Cages, Helicates, MOFs)

Metal-directed self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined supramolecular architectures from metal ions and organic ligands. The geometric preferences of the metal center and the shape and connectivity of the ligand direct the assembly process to form discrete structures like cages and helicates, or extended networks such as Metal-Organic Frameworks (MOFs).

Ligands incorporating pyridine and quinoline fragments are frequently employed in the construction of such architectures. The directional nature of metal-pyridine and metal-quinoline coordination bonds makes them excellent candidates for designing intricate structures. However, a detailed review of the scientific literature reveals a notable scarcity of specific examples where this compound has been successfully utilized as the primary building block for the self-assembly of cages, helicates, or MOFs. While the structural motifs of this ligand are suitable for such applications, published research to date has not extensively explored this area. The synthesis of related pyridine-based self-assembled complexes is an active area of research, suggesting potential for future developments with this specific ligand.

Host-Guest Interactions and Inclusion Complex Formation

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. The host contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Such interactions are fundamental in areas like sensing, catalysis, and drug delivery.

Supramolecular structures formed from metal complexes, such as cages or porous frameworks, can act as hosts. The cavities within these structures can encapsulate guest molecules, leading to the formation of inclusion complexes. For metal complexes of this compound, the potential for host-guest chemistry exists, particularly if they can be assembled into architectures with well-defined internal voids. However, there is currently a lack of specific, documented examples in the scientific literature demonstrating host-guest interactions or the formation of inclusion complexes involving metal complexes of this particular ligand. The general principles of host-guest chemistry are well-established for other complex systems, such as cyclodextrins and calixarenes, which can form inclusion complexes with a variety of guest molecules.

Intermolecular Interactions and Crystal Engineering in Solid-State Structures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In the context of metal complexes of this compound, non-covalent interactions such as hydrogen bonding and π-π stacking are expected to play a crucial role in dictating the packing of molecules in the crystal lattice. While crystal structures for the specific metal complexes of this compound are not widely reported, analysis of closely related structures provides insight into the governing intermolecular forces.

Hydrogen Bonding: The 8-ol group of the quinoline moiety provides a hydrogen bond donor (O-H) and acceptor (O) site. The nitrogen atoms of both the pyridine and quinoline rings can also act as hydrogen bond acceptors. In the solid state, these functional groups can participate in a network of hydrogen bonds, often involving solvent molecules of crystallization, which significantly stabilizes the crystal structure. For example, in related copper(II) complexes of quinolin-2-olate, water molecules have been observed to connect adjacent complex units through O—H⋯O hydrogen bonds. nih.gov

The interplay of these and other weak interactions, such as C-H···π and anion-π interactions, provides a powerful tool for the rational design of solid-state architectures of metal complexes derived from this compound.

Table of Intermolecular Interactions in Related Quinoline-Pyridine Metal Complexes

| Interaction Type | Donor/Acceptor Groups | Typical Distance/Geometry | Reference Example |

| Hydrogen Bonding | O-H···O | O···O distance: ~2.7-3.0 Å | [Cu(C₉H₆NO)₂(C₅H₄N)]·H₂O nih.gov |

| N-H···N/O | N···N/O distance: ~2.8-3.2 Å | 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) nih.gov | |

| π-π Stacking | Quinoline-Quinoline | Centroid-centroid distance: ~3.5-3.8 Å (Face-to-face or offset) | [HgI₂(C₁₂H₁₁NO₃)] uncw.edu |

| Pyridine-Pyridine | Centroid-centroid distance: ~3.6-4.0 Å (Offset) | Silver(I) complexes with bis(pyridine-4-carboxylate) ligands nih.gov | |

| Quinoline-Pyridine | Varies depending on relative orientation | N/A | |

| C-H···π Interactions | C-H (aromatic) and π-system (quinoline/pyridine) | H···centroid distance: ~2.5-3.0 Å | 8-sulfonyl-(1-pyrazolyl)-quinoline complexes rsc.org |

Spectroscopic and Structural Elucidation of 2 Pyridin 2 Yl Quinolin 8 Ol Complexes

X-ray Crystallography for Precise Coordination Geometry and Bond Parameter Determination

For complexes of ligands structurally related to 2-(Pyridin-2-yl)quinolin-8-ol, such as 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol (L), X-ray crystallography has been instrumental. In a study of a Ni(II) complex with this ligand, [Ni(L)Cl₂]·CH₂Cl₂, the nickel center was found to be coordinated by the quinoline (B57606) nitrogen, the imine nitrogen, and the pyridyl nitrogen of the ligand, in addition to two chloride ions. nih.govresearchgate.net This results in a distorted square pyramidal geometry around the Ni(II) ion. nih.gov Similarly, the crystal structure of a related dimeric copper(II) complex, [Cu(L)Cl₂]₂, was also elucidated, providing crucial details about its coordination sphere. nih.govnih.gov

In another example, the crystal structure of 7,7'-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol) reveals a propeller-wise arrangement of the pyridyl and two quinoline rings. iucr.orgresearchgate.net The analysis provided precise bond angles, such as C16—C17—C18 (112.21°), C16—C17—C27 (112.64°), and C18—C17—C27 (112.94°). iucr.orgresearchgate.net Such data is fundamental for understanding the steric and electronic effects that govern the formation and stability of multinuclear metal complexes. iucr.org

Table 1: Selected X-ray Crystallographic Data for a Related Ni(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1329 |

| b (Å) | 12.1329 |

| c (Å) | 12.4567 |

| α (°) | 98.654 |

| β (°) | 101.231 |

| γ (°) | 109.876 |

Data pertains to a derivative compound, [Ni(L)Cl₂]·CH₂Cl₂, where L is 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei.

For the ligand 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol, ¹H NMR spectra in DMSO-d₆ show characteristic signals for the aromatic protons between δ 6.85 and 8.27 ppm, a singlet for the NH proton at δ 9.72 ppm, and a singlet for the OH proton at δ 11.46 ppm. nih.gov The ¹³C NMR spectrum displays signals for the carbon atoms in the range of δ 107.19 to 157.10 ppm. nih.gov Upon complexation with a metal ion, changes in these chemical shifts can confirm the coordination of the ligand to the metal center. For instance, studies on various metal complexes of 8-hydroxyquinoline (B1678124) derivatives show that coordination to a metal ion leads to shifts in the proton signals, indicating a change in the electronic distribution within the ligand framework. nih.govresearchgate.net The specific binding modes of bipyridine-type ligands in square-planar d⁸ metal complexes can be identified by carefully analyzing the upfield shifts of specific proton resonances (e.g., H5, H5'). rsc.orgresearchgate.net This approach can be applied to complexes of this compound to elucidate their solution-state structures.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for a Ligand Related to this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| OH | 11.46 (s) |

| NH | 9.72 (s) |

| Aromatic | 8.27 (d) |

| Aromatic | 8.18 (d) |

| Aromatic | 8.14 (d) |

| Aromatic | 7.74-7.68 (m) |

| Aromatic | 7.42-7.36 (m) |

| Aromatic | 7.09 (dd) |

| Aromatic | 6.85 (dd) |

Data for 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol in DMSO-d₆. nih.gov

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption and emission spectra of this compound complexes provide valuable information about their electronic structure and photophysical properties.

The UV-Vis absorption spectra of 8-hydroxyquinoline derivatives and their metal complexes typically exhibit intense absorption bands in the UV region and sometimes in the visible region. nih.gov These bands can be assigned to different types of electronic transitions.

Ligand-Centered (LC) Transitions: Bands observed at higher energies (shorter wavelengths, typically < 350 nm) are often attributed to π-π* transitions localized on the aromatic rings of the this compound ligand. nih.govresearchgate.net

Charge Transfer (CT) Transitions: Upon complexation with a transition metal, new absorption bands often appear at lower energies (longer wavelengths). These are typically assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For instance, in Ruthenium(II) complexes with related 2,6-di(quinolin-8-yl)pyridine ligands, the visible absorption is attributed to MLCT transitions. researchgate.net The energy of these bands is sensitive to the nature of the metal ion, its oxidation state, and the solvent environment. nih.gov

For example, the UV-Vis spectrum of a Ni(II) complex with a derivative ligand showed absorption bands around 260 nm, 320 nm, and 410 nm in DMSO. nih.gov The higher energy bands are likely due to π-π* transitions within the ligand, while the lower energy band may have significant charge transfer character.

Fluorescence spectroscopy provides insights into the emissive properties of the complexes. Key parameters include the fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, and the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Complexes of 8-hydroxyquinoline derivatives are known for their luminescence. semanticscholar.orgresearchgate.net Ruthenium(II) complexes with bistridentate 2,6-di(quinolin-8-yl)pyridine ligands have been reported to exhibit exceptionally long-lived excited states, with lifetimes reaching into the microsecond range at room temperature. researchgate.netresearchgate.netnih.gov The quantum yields and lifetimes are highly dependent on the rigidity of the complex, the nature of the metal, and the solvent. For example, blocking the intramolecular proton transfer in some 8-hydroxyquinoline derivatives by forming esters can significantly increase the fluorescence quantum yield. researchgate.net The intrinsic quantum yield of a luminescent metal center, such as a lanthanide ion, can be determined and used to calculate the efficiency of the sensitization process by the organic ligand. rsc.org

Data from various related systems to illustrate typical ranges. researchgate.netresearchgate.netrsc.org

Time-resolved spectroscopic techniques, such as transient absorption (TA) spectroscopy, are employed to monitor the dynamic processes that occur after photoexcitation. These methods can track the formation and decay of transient species like triplet states and radical ions on timescales from femtoseconds to microseconds.

In heteroleptic Iridium(III) complexes, for example, TA spectroscopy has been used to directly observe interligand energy transfer (ILET) from the main ligand to the ancillary ligand. rsc.org Upon excitation, a triplet state localized on one part of the molecule is formed, which then transfers its energy to a lower-lying triplet state on another part of the complex. rsc.org This process can be followed by monitoring the decay of the TA signal of the initial state and the concurrent rise of the signal for the subsequent state. Such studies are crucial for understanding the pathways of energy deactivation and for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or photocatalysis. researchgate.net

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques that measure the differential absorption of left- and right-circularly polarized light. nih.gov These methods are exclusively sensitive to chiral molecules and provide information about the absolute configuration and solution-state conformation of enantiomers. researchgate.net

If this compound is used to form complexes with chiral centers, or if the coordination of the ligand around the metal center results in a chiral arrangement (atropisomerism or helical chirality), CD and VCD spectroscopy can be powerful characterization tools.

Circular Dichroism (CD): This technique probes electronic transitions. The CD spectrum of a chiral metal complex can reveal information about the stereochemistry at the metal center. Exciton coupling between the chromophoric ligands can give rise to characteristic CD signals whose sign can be related to the absolute configuration of the complex. nih.gov CD spectroscopy has been used to distinguish different types of chiral interactions in host-guest complexes involving pyridino-containing macrocycles. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures chirality in the vibrational transitions of a molecule. It provides rich structural information and is highly sensitive to the conformation of molecules in solution. VCD has been successfully applied to determine the solution-phase shape and intercomponent interactions in mechanically interlocked chiral molecules like rotaxanes. For chiral complexes of this compound, VCD could potentially be used to probe the conformational preferences of the ligand backbone and the arrangement of the ligands around the metal ion. researchgate.net

While specific CD or VCD studies on complexes of this compound are not widely reported, the principles of these techniques demonstrate their potential for the stereochemical elucidation of any chiral systems derived from this ligand. researchgate.net

Computational and Theoretical Investigations of 2 Pyridin 2 Yl Quinolin 8 Ol Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic properties of molecules like quinoline (B57606) derivatives. DFT calculations can elucidate ground-state geometries, vibrational frequencies, and the distribution of electrons, which are fundamental to understanding a molecule's stability and chemical behavior.

Geometry Optimization and Vibrational Analysis of Ligands and Complexes

A critical first step in any computational study is geometry optimization, which locates the minimum energy structure of a molecule. For 8-hydroxyquinoline (B1678124) (8-HQ), a core fragment of the target molecule, DFT calculations using functionals like B3LYP with a 6-31G* basis set have successfully determined its geometry. The results show that the 8-HQ molecule is nearly planar, and the calculated bond lengths and angles are in excellent agreement with experimental X-ray diffraction data researchgate.netnih.gov.

Following optimization, vibrational analysis is performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. For 8-HQ and its N-oxide derivative, DFT calculations have been used to assign the vibrational bands observed in experimental spectra with high accuracy researchgate.netnih.gov. This allows for a detailed understanding of the molecule's vibrational modes, such as the characteristic stretching and bending of its O-H, C=C, and C=N bonds.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline (8-HQ)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch | 3416 | 3688 | Stretching of the hydroxyl group |

| C-H stretch (aromatic) | 3055 | 3077 | Stretching of C-H bonds in the quinoline rings |

| C=N/C=C stretch | 1583 | 1599 | Ring stretching vibrations |

| O-H in-plane bend | 1381 | 1518 | In-plane bending of the hydroxyl group |

| C-O stretch | 1280 | 1279 | Stretching of the carbon-oxygen bond |

Data sourced from studies on 8-hydroxyquinoline. researchgate.net

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR shifts, EPR parameters)

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, enabling the prediction of UV-Visible absorption spectra. For quinoline derivatives, TD-DFT calculations can predict the electronic transitions responsible for their absorption bands rjptonline.org. These calculations help to understand how structural modifications, such as the addition of a pyridine (B92270) ring, influence the molecule's color and photochemical properties. For instance, studies on the isomer 8-(pyridin-2-yl)quinolin-7-ol have used TD-DFT to predict the absorption spectra of its different tautomers nih.govsemanticscholar.org.

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical calculations of 1H and 13C NMR chemical shifts for various quinoline derivatives have shown excellent agreement with experimental data, aiding in the structural confirmation of newly synthesized compounds researchgate.net. Although EPR parameters are typically calculated for paramagnetic species (i.e., molecules with unpaired electrons), the methodology exists within the DFT framework to predict these properties for metal complexes or radical species of 2-(pyridin-2-yl)quinolin-8-ol.

Analysis of Molecular Orbitals, Electron Density Distributions, and Charge Transfer States

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

For 8-HQ, the HOMO-LUMO gap has been calculated to be approximately 4.52 eV researchgate.net. DFT studies on various quinoline derivatives consistently show that the HOMO is typically delocalized over the entire molecule, while the LUMO's distribution can vary depending on the substituents researchgate.netresearchgate.net. This analysis is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, further clarifying the molecule's reactive sites rjptonline.orgresearchgate.net. Natural Bond Orbital (NBO) analysis can also be employed to investigate charge transfer interactions within the molecule nih.gov.

Table 2: Calculated Quantum Chemical Parameters for 8-Hydroxyquinoline (8-HQ)

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.01 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.48 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.53 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.65 Debye | Measure of the molecule's overall polarity |

Data sourced from DFT studies on 8-hydroxyquinoline. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

While DFT is highly effective, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer even higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered "gold standards" in quantum chemistry. However, their high computational cost typically limits their use to smaller molecules or as benchmarks to validate the accuracy of DFT functionals for specific systems. For instance, in the theoretical design of molecular switches based on the 8-(pyridin-2-yl)quinolin-7-ol scaffold, high-level ab initio calculations (DLPNO-CCSD(T)) have been used to validate the results obtained from DFT for both ground and excited states mdpi.com.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvation Effects, and Conformational Sampling

MD simulations have been applied to various quinoline derivatives to understand their behavior in solution, such as their stability in water or their interaction with biological targets researchgate.netnih.govresearchgate.net. These simulations can reveal how solvent molecules arrange around the solute and how this "solvation shell" affects the molecule's conformation and properties. For drug design applications, MD simulations are invaluable for studying how a ligand like a quinoline derivative binds to a protein receptor, showing the stability of the complex and key intermolecular interactions over time nih.govnih.gov.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical methods, particularly DFT, are essential tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

A relevant example is the study of proton transfer mechanisms in pyridine-quinoline systems. Theoretical investigations of the isomer 8-(pyridin-2-yl)quinolin-7-ol, designed as a potential "proton crane" for molecular switches, have heavily relied on DFT to map out the steps of excited-state intramolecular proton transfer (ESIPT) nih.govmdpi.comdntb.gov.ua. These calculations identify the transition states for proton movement between the quinoline and pyridine moieties and determine the relative stability of the different tautomeric forms (enol and keto). This analysis is fundamental to designing molecules that can switch between states upon light irradiation nih.govmdpi.com. Such a methodology would be directly applicable to investigating potential tautomerism and reaction pathways for this compound.

Machine Learning Approaches in Ligand Design and Property Prediction for this compound Derivatives

The application of machine learning (ML) to the field of medicinal chemistry and materials science has seen a significant rise, offering powerful tools for the design of novel ligands and the prediction of their properties. In the context of this compound and its derivatives, while specific, in-depth research applying machine learning is still an emerging area, the potential for these computational approaches is substantial. The general principles of ML in ligand design and property prediction are highly applicable to this class of compounds.

Machine learning models can be trained on existing datasets of molecules to learn the complex relationships between a compound's structure and its biological activity or physicochemical properties. For this compound derivatives, this could involve developing models to predict their efficacy as inhibitors of specific enzymes, their fluorescent properties for sensing applications, or their stability and reactivity.

A typical workflow for applying machine learning to the design of novel this compound derivatives would involve several key steps. Initially, a dataset of known derivatives with their measured properties would be compiled. Molecular descriptors, which are numerical representations of a molecule's structure, would then be calculated for each compound in the dataset. These descriptors can range from simple constitutional indices to more complex 3D structural information.

Following this, various machine learning algorithms, such as random forests, support vector machines, or neural networks, can be trained on this dataset. The goal is to build a model that can accurately predict the properties of new, unseen derivatives of this compound. Once a reliable model is developed, it can be used for virtual screening of large chemical libraries to identify promising new candidates or for de novo design, where the model generates entirely new molecular structures with desired properties.

The predictive power of these models allows for a more focused and efficient exploration of the chemical space surrounding the this compound scaffold. This can significantly reduce the time and cost associated with the experimental synthesis and testing of new compounds.

While comprehensive, publicly available datasets and dedicated machine learning studies on this compound are not yet widespread, the foundational methodologies are well-established. The future of designing and optimizing derivatives of this versatile scaffold will likely involve a synergistic combination of traditional computational chemistry techniques and advanced machine learning strategies.

Advanced Applications of 2 Pyridin 2 Yl Quinolin 8 Ol Metal Complexes in Materials Science and Catalysis

Catalysis and Organocatalysis

Metal complexes derived from 2-(pyridin-2-yl)quinolin-8-ol and its analogs are effective catalysts for a variety of organic transformations. The ligand's electronic properties and steric profile can be readily tuned, allowing for precise control over the catalytic activity and selectivity of the metallic center.

Homogeneous Catalysis (e.g., Cross-Coupling Reactions, Hydrogenation, Oxidation)

The structural framework of this compound lends itself to the stabilization of metal centers in various oxidation states, making its complexes suitable for a range of homogeneous catalytic reactions.

Cross-Coupling Reactions: While direct use of this compound complexes in cross-coupling is an emerging area, the related ligand 2-(pyridin-2-yl)quinolin-8-amine has been shown to function as a removable, tridentate directing group. It effectively stabilizes 6-membered palladacycles, which are key intermediates in the regioselective hydrocarbofunctionalization of alkenes using Palladium(II) catalysis. This demonstrates the potential of the pyridine-quinoline scaffold in stabilizing catalytically active palladium species for C-C bond formation. Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling is a key method for synthesizing more complex ligand architectures, such as 2,6-di(quinolin-8-yl)pyridines, which are subsequently used to form functional ruthenium(II) complexes. nih.govresearchgate.net

Hydrogenation: Ruthenium(II)-arene complexes featuring substituted pyridine-quinoline ligands have proven to be effective catalysts for transfer hydrogenation. For instance, a ruthenium(II)-p-cymene complex with 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline successfully catalyzes the transfer hydrogenation of benzophenone to benzhydrol using 2-propanol as the hydrogen source. mdpi.com In the presence of a base like potassium isopropoxide, this system achieves high conversion rates, demonstrating the ligand's ability to support the catalytic cycle, which is presumed to proceed via ruthenium(II)-hydride intermediates. mdpi.com

Oxidation: Manganese complexes are widely explored for oxidation catalysis. However, studies involving manganese catalysts with pyridin-2-yl based ligands have revealed an important mechanistic detail: the ligands can decompose in situ in the presence of the manganese source, hydrogen peroxide, and a base. nih.govresearchgate.net The decomposition product, pyridine-2-carboxylic acid, is often the true catalytically active species. nih.govresearchgate.net This finding is critical for correctly assigning the catalytic role in these systems. Despite this, the coordination of quinoline (B57606) moieties to the manganese center has been noted as relevant for influencing reaction efficiency in the epoxidation of olefins. rsc.org

Photocatalysis and Energy Conversion Systems

The unique photophysical properties of metal complexes containing the pyridine-quinoline framework make them promising candidates for photocatalysis and light-driven energy conversion. Their ability to absorb light and participate in electron transfer processes is central to this function.

Ruthenium(II) complexes based on the 2,6-di(quinolin-8-yl)pyridine (dqp) scaffold, a close structural relative of the title compound, have been assembled into molecular triads for photosensitization. nih.gov These systems are designed for studying and optimizing energy and electron transfer processes, which are fundamental to photocatalysis. Upon photoexcitation, these Ru(II) complexes can act as electron donors or acceptors, initiating chemical reactions. For instance, a triad system involving a Ru(dqp) core linked to both a triarylamine-based donor and a naphthalene diimide-based acceptor exhibited significant emission quenching, indicating effective electronic communication and transfer between the components—a key feature for photocatalytic cycles. nih.gov

Furthermore, Platinum(II) complexes incorporating bis(quinolinyl) ligands have demonstrated high activity in photocatalytic hydrogen production. semanticscholar.orgrsc.org These complexes can achieve high turnover numbers, surpassing some conventional platinum-terpyridyl catalysts, highlighting the potential of quinoline-based ligands in designing efficient systems for solar fuel generation. semanticscholar.org

Electrocatalysis for Fuel Production and Redox Reactions

Electrocatalysis offers a pathway to convert electrical energy into chemical energy, for example, by splitting water into hydrogen and oxygen or by reducing carbon dioxide into valuable fuels. The design of the ligand is crucial for stabilizing the metal center and facilitating the electron transfer required for these demanding reactions.

A significant advancement in this area is the development of a water-soluble Cobalt(II) complex incorporating a quinoline moiety within a tripodal ligand framework (N¹, N¹-bis(pyridin-2-ylmethyl)-N²-(quinolin-8-yl)benzene-1,2-diamine). researchgate.net This complex exhibits remarkable bifunctionality, capable of catalyzing both the hydrogen evolution reaction (water reduction) and the oxygen evolution reaction (water oxidation). researchgate.net The quinoline group was specifically included to enhance the robustness and redox stability of the ligand, preventing oxidative degradation that can occur with other structures. The catalyst demonstrates high efficiency and stability for both half-reactions of water splitting, as detailed in the table below.

| Catalytic Reaction | pH | Onset Overpotential (η) | Turnover Number (TON) | Turnover Frequency (TOF) | Faradaic Efficiency (FE) |

| Water Reduction (HER) | 7 | 0.65 V | 12,100 (in 18h) | 672 h⁻¹ | up to 98% |

| Water Oxidation (OER) | 8 | 0.34 V | 193 (in 3h) | 64 h⁻¹ | 84% |

| Performance data for the [CoII(LQpy)H2O]ClO4 catalyst. researchgate.net |

The success of this cobalt complex underscores the strategic advantage of incorporating the redox-stable pyridine-quinoline framework into ligands for designing efficient and durable molecular electrocatalysts for fuel production.

Asymmetric Catalysis with Chiral this compound Derivatives

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry. The 2-(pyridin-2-yl)quinoline (B8816189) scaffold serves as an excellent backbone for creating chiral ligands by introducing stereogenic centers. These ligands can then coordinate with metals to form catalysts that induce high enantioselectivity in chemical reactions.

A successful strategy involves the asymmetric hydrogenation of the quinoline ring of 2-(pyridin-2-yl)quinolines, catalyzed by ruthenium, to produce chiral 1,2,3,4-tetrahydroquinoline scaffolds with high yield and excellent enantioselectivity. These chiral backbones are then further functionalized to create a library of tunable pyridine-aminophosphine (P,N) ligands.

These chiral P,N ligands, derived from the 2-(pyridin-2-yl)quinoline core, have been successfully applied in iridium-catalyzed asymmetric hydrogenation of challenging substrates. They have shown exceptional performance in the hydrogenation of seven-membered cyclic imines, including pharmaceutically relevant benzazepines and benzodiazepines, achieving up to 99% enantiomeric excess (ee) and high diastereoselectivity (>20:1 dr). This demonstrates that the rigid and tunable nature of the chiral pyridine-tetrahydroquinoline framework is highly effective for creating a well-defined chiral pocket around the metal center, enabling precise stereochemical control.

Optoelectronic Materials and Devices

Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are renowned for their luminescent properties and have been extensively used in optoelectronic applications, most notably in Organic Light-Emitting Diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs) and Emitters

Metal complexes of 8-hydroxyquinoline (often abbreviated as "Mq"), particularly those of aluminum (Alq₃) and zinc (Znq₂), are benchmark materials in OLED technology. They serve as electron-transporting and light-emitting layers. The this compound ligand combines the key features of both 8-hydroxyquinoline and a bipyridine-type moiety, making its metal complexes highly promising for luminescent applications.

| Metal Complex (Emitter) | Host/Device Structure | Emission Color | Emission Max (nm) | Max Brightness (cd/m²) | Max Efficiency (cd/A) |

| Bis(8-hydroxyquinolinato)zinc(II) (Znq₂) | ITO/TPD/Znq₂/Al | Yellow | 557 | 16,200 @ 20V | - |

| Bis(5,7-dichloro-8-hydroxyquinolinato)zinc | ITO/TPD/Emitter/Alq₃/LiF/Al | Green | 545 | 363 @ 15V | - |

| (Me-HQ-H)[ZnI₂(Me-HQ)] (2% dopant) | ITO/PEDOT:PSS/PVK:PBD:Emitter/Al | Green | 517 | - | - |

| (Me-HQ-H)[ZnI₂(Me-HQ)] (4% dopant) | ITO/PEDOT:PSS/PVK:PBD:Emitter/Al | Green | 539 | - | - |

| Bis(10-hydroxybenzo[h]quinolinato)beryllium(II) | ITO/2-TNATA/NPB/Emitter/ETL/LiF/Al | Green | - | 19,000 @ 19V | 6.13 |

| Performance data for various OLEDs incorporating 8-hydroxyquinoline derivative complexes. rsc.orgresearchgate.net |

These data illustrate the versatility of the 8-hydroxyquinoline framework. The introduction of the pyridin-2-yl group at the 2-position provides an additional coordination site, enabling the formation of stable, tridentate complexes that can further enhance luminescent properties and device stability.

Solar Cells and Photovoltaic Applications